
Aristololactam-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aristololactam-glucoside (ALG) is a naturally occurring compound found in many plants, including Aristolochia spp. and Asarum spp. It has been studied extensively for its potential medicinal properties, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mechanism of Action
Aristololactam-glucoside exerts its effects through various mechanisms, including inhibition of inflammatory cytokines, induction of apoptosis, and inhibition of bacterial growth. Aristololactam-glucoside has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of many diseases. Aristololactam-glucoside has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Aristololactam-glucoside has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
Aristololactam-glucoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit bacterial growth. Aristololactam-glucoside has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Aristololactam-glucoside has several advantages for lab experiments. It is a naturally occurring compound that can be easily extracted from plants. It is also relatively stable and can be stored for long periods of time. However, Aristololactam-glucoside has some limitations for lab experiments. It is difficult to obtain large quantities of pure Aristololactam-glucoside, and its synthesis can be time-consuming and expensive.
Future Directions
There are several future directions for research on Aristololactam-glucoside. One area of interest is the development of Aristololactam-glucoside-based therapeutics for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of Aristololactam-glucoside. Additionally, further research is needed to determine the optimal dosage and administration of Aristololactam-glucoside for therapeutic use.
Synthesis Methods
Aristololactam-glucoside can be synthesized through various methods, including extraction from plants, chemical synthesis, and biotransformation. The most common method involves the extraction of Aristololactam-glucoside from Aristolochia spp. or Asarum spp. plants. The plant material is first dried and ground, and then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques to obtain pure Aristololactam-glucoside.
Scientific Research Applications
Aristololactam-glucoside has been extensively studied for its potential medicinal properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial effects. Aristololactam-glucoside has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and infectious diseases.
properties
CAS RN |
17413-41-1 |
|---|---|
Molecular Formula |
C8H11N5O2 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
14-methoxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C23H21NO9/c1-30-13-4-2-3-9-10(13)5-12-16-11(6-14-21(17(9)16)32-8-31-14)22(29)24(12)23-20(28)19(27)18(26)15(7-25)33-23/h2-6,15,18-20,23,25-28H,7-8H2,1H3/t15-,18-,19+,20-,23+/m1/s1 |
InChI Key |
GIDCUQKCIZAUKW-AUJACXKFSA-N |
Isomeric SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)CO)O)O)O |
Canonical SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)CO)O)O)O |
synonyms |
6-glucopyranosyl-8-methoxybenzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)one aristololactam beta-D-glucoside aristololactam-glucoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)

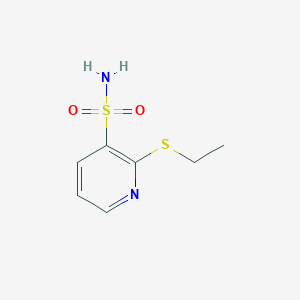
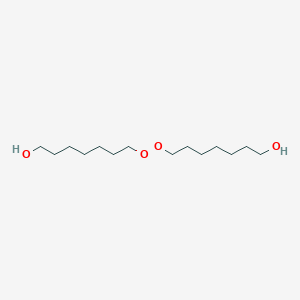

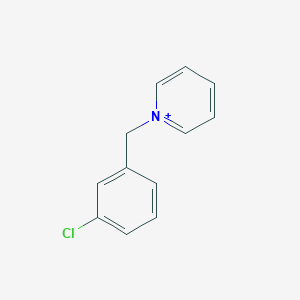
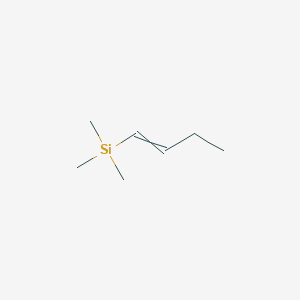
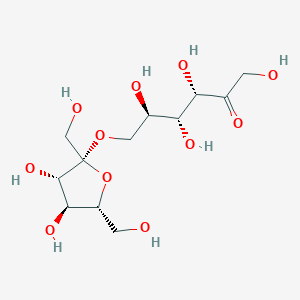
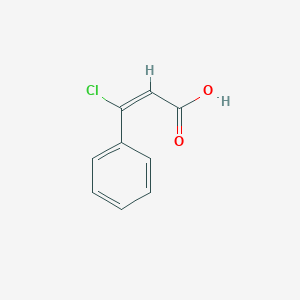
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)

